N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a complex organic compound that features a benzothiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a synthetic compound that has been studied for its antibacterial properties . The primary targets of this compound are bacterial cells, particularly Staphylococcus aureus . These bacteria are responsible for a variety of infections in humans, and the compound’s action against them is crucial in its potential therapeutic use.
Mode of Action
It is known that the compound interacts with bacterial cells, leading to their inhibition . The compound’s structure, which includes a benzothiazole moiety, is thought to play a key role in this interaction .
Biochemical Pathways
It is likely that the compound interferes with essential processes within the bacteria, leading to their inhibition
Pharmacokinetics
An admet calculation suggested a favourable pharmacokinetic profile for the compound
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. In studies, the compound showed promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This indicates that the compound is effective at relatively low concentrations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Coupling Agents: Hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through electrophilic substitution.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes due to its electron-withdrawing properties.
Industrial Chemistry: Employed as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Another benzothiazole derivative with antibacterial properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(pyridin-3-yl)formohydrazidoacetamide: Known for its potential anticancer activity.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is unique due to its dual functionality, combining the properties of benzothiazole and phenoxybenzamide, which enhances its versatility in various applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-25(18-8-7-13-22(17-18)30-21-11-2-1-3-12-21)27-20-10-6-9-19(16-20)26-28-23-14-4-5-15-24(23)31-26/h1-17H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGROROPOPTXMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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